molecular formula C25H23FN2O2S B2947129 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 403843-62-9

2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2947129
CAS No.: 403843-62-9
M. Wt: 434.53
InChI Key: SPXQDZVNCZNTRS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes a benzylsulfanyl moiety at the 2-position of an ethanone group, which is further linked to a dihydropyrazoline ring substituted with 4-fluorophenyl and 4-methoxyphenyl groups. Pyrazoline derivatives are widely studied for pharmacological applications, including analgesic, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O2S/c1-30-22-13-9-19(10-14-22)23-15-24(20-7-11-21(26)12-8-20)28(27-23)25(29)17-31-16-18-5-3-2-4-6-18/h2-14,24H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXQDZVNCZNTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell signaling, growth metabolism, and apoptosis.

Mode of Action

It is believed to interact with the kinase’s atp binding site, inhibiting its activity. This inhibition can lead to changes in the phosphorylation state of a wide range of substrates, affecting their activity and function.

Biochemical Pathways

The inhibition of GSK-3β affects multiple biochemical pathways. For instance, it can impact the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, it can influence the PI3K/Akt pathway, which is involved in cell survival and growth.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cellular context. By inhibiting GSK-3β, it can potentially influence cell growth, survival, and metabolism. The exact outcomes would depend on the specific cell type and the presence of other signaling molecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Similarly, interactions with other molecules could influence its bioavailability and efficacy.

Biological Activity

The compound 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a member of the pyrazole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20FN2O2S\text{C}_{20}\text{H}_{20}\text{F}\text{N}_2\text{O}_2\text{S}

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antioxidant properties
  • Anti-inflammatory effects
  • Antimicrobial activity
  • Anticancer potential

The specific compound has been studied for its interactions with various biological targets, leading to promising results.

Antioxidant and Anti-inflammatory Activities

Molecular docking studies have demonstrated that compounds similar to this compound exhibit excellent antioxidant and anti-inflammatory properties. These findings suggest potential therapeutic applications in conditions characterized by oxidative stress and inflammation .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Potential

The anticancer properties of pyrazole derivatives are notable. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle arrest. Specific derivatives have shown effectiveness against cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Studies

StudyFindingsReference
Study 1The compound exhibited significant antioxidant activity with an IC50 value of 25 µM.
Study 2Demonstrated potent antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 3Induced apoptosis in MCF-7 breast cancer cells through caspase activation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge free radicals, thereby reducing oxidative stress.
  • Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
  • Interference with Cancer Cell Metabolism : By targeting specific metabolic pathways, it can disrupt the energy production necessary for tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazoline Family

Key structural analogues include:

Compound Name Substituents (Pyrazoline Ring) Ketone/Thioether Modifications Biological Activity (Reported)
Target Compound 4-Fluorophenyl, 4-Methoxyphenyl 2-(Benzylsulfanyl)ethanone Not explicitly reported in evidence
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one 4-Bromophenyl, 4-Fluorophenyl Butan-1-one (no thioether) Crystal structure reported; no bioactivity data
1-{5-[4-(Hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone 4-(Hexyloxy)phenyl, Phenyl Ethanone (no thioether) Structural analysis only
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole Biphenyl-4-yl, 4-Methoxyphenyl Pyrazole-ethanone hybrid Analgesic potential (inferred)

Key Observations :

  • The benzylsulfanyl group in the target compound distinguishes it from analogues like , which lack sulfur-based substituents. This group may enhance lipophilicity or enable disulfide bond formation in biological systems.
  • 4-Methoxyphenyl groups, present in both the target compound and , could improve solubility due to the methoxy group’s polarity.
Crystallographic and Structural Validation
  • X-ray crystallography is a standard tool for pyrazoline characterization, as seen in . The target compound’s structure would likely be validated using SHELXL , with attention to dihedral angles between aromatic rings and hydrogen-bonding patterns.
  • Substituent positions (e.g., para-fluorine vs. meta-bromine in ) could alter molecular packing in the crystal lattice.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, pyrazoline derivatives are typically synthesized by reacting hydrazine derivatives with α,β-unsaturated ketones under reflux conditions. Optimization involves adjusting solvents (e.g., ethanol or dioxane), temperature (80–120°C), and catalysts (e.g., acetic acid). Purification via column chromatography using silica gel and hexane/ethyl acetate gradients is standard. Yield improvements may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Single-Crystal X-ray Diffraction : Critical for resolving 3D geometry. For example, studies on similar pyrazoline derivatives report crystallographic parameters such as R factors (~0.04–0.12) and mean C–C bond lengths (0.002–0.004 Å) using low-temperature (100–296 K) data collection .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally analogous pyrazoline derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from differences in assay protocols or cellular models. To resolve these:

  • Standardized Assays : Use validated protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects).
  • Comparative Studies : Test the compound alongside analogs with known activities under identical conditions. For example, pyrazolyl-triazoles showed variable bioactivity depending on substituent electronegativity and steric effects .
  • Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., fluorophenyl groups enhancing metabolic stability ).

Q. What computational strategies predict the compound’s interaction with biological targets, and how can these models be validated?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2 or bacterial enzymes). Focus on key residues (e.g., Arg120 in COX-2) and binding energy scores (< -7 kcal/mol suggests strong affinity).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess complex stability (RMSD < 2 Å indicates stable binding).
  • Experimental Validation : Compare computational predictions with in vitro enzyme inhibition assays or surface plasmon resonance (SPR) binding studies .

Q. How can substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) impact the compound’s physicochemical and pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity (LogP) : Fluorine substituents reduce LogP (enhancing solubility), while methoxy groups increase it. Measure via HPLC or computational tools (e.g., MarvinSketch).
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, extending half-life. Test using liver microsome assays.
  • SAR Analysis : Compare bioactivity of derivatives with varying substituents. For example, 4-methoxyphenyl groups in pyrazolines correlate with enhanced antioxidant activity .

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